Pharanox selenate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
205988-96-1 |
|---|---|
Molecular Formula |
C12H17Cl2NO7Se |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;selenic acid |
InChI |
InChI=1S/C12H15Cl2NO3.H2O4Se/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H2,1,2,3,4) |
InChI Key |
VRFIAMXUXRPFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].O[Se](=O)(=O)O |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Pharanox Selenate
Historical and Contemporary Synthetic Methodologies for Organoselenates
The synthesis of organoselenates, a class of organoselenium compounds with selenium in the +6 oxidation state, has evolved over time. Historically, methods often involved the oxidation of precursor organoselenium compounds, such as selenides or diselenides, using strong oxidizing agents.
Contemporary methodologies focus on achieving greater control and efficiency. These modern approaches often employ milder and more selective reagents to introduce the selenate (B1209512) functionality. The unique properties of selenium, in contrast to its sulfur analogs, have led to the development of versatile synthetic methods applicable to complex molecules under mild reaction conditions. nih.gov
Advanced Synthetic Routes to Pharanox Selenate
Without knowledge of the precise structure of this compound, any discussion of its synthesis remains speculative. However, advanced synthetic strategies for complex molecules often incorporate stereoselective techniques, innovative precursor design, and scalable protocols.
Stereoselective and Enantioselective Synthesis
Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another. chemistrydocs.comegrassbcollege.ac.in When a reaction produces a chiral product from achiral starting materials, both enantiomers are typically formed in equal amounts, resulting in a racemic mixture. pressbooks.pub Enantioselective synthesis, a key subset of stereoselective synthesis, aims to produce a single enantiomer, which is crucial as different enantiomers of a molecule can have vastly different biological activities. pressbooks.pubiupac.org
Chiral catalysts are often employed to create an asymmetric environment that favors the formation of one enantiomer. pressbooks.pub The development of new and highly selective transformations using organoselenium chemistry has been instrumental in synthesizing versatile chiral building blocks. nih.gov For a molecule like this compound, if it possesses chiral centers, an enantioselective approach would be critical for any potential therapeutic application.
Novel Precursor Design and Development
The design of precursors is a cornerstone of modern synthetic chemistry. For a target molecule, chemists often design starting materials that are readily available and can be efficiently converted to the final product. Bio-inspired strategies, which mimic nature's synthetic machinery, are increasingly used to rapidly construct the core framework of target molecules from inexpensive starting materials. sioc.ac.cn The development of novel synthetic methods to form or break chemical bonds has broad applications in organic synthesis. sioc.ac.cn
Scalable Synthetic Approaches for Research Applications
A scalable synthesis is one that can be adapted to produce larger quantities of a compound, moving from milligram-scale research to gram-scale or larger for extensive studies. sioc.ac.cn This is a significant challenge in synthetic organic chemistry. sioc.ac.cn Flow chemistry, where reactions are run in continuous streams rather than in batches, is an emerging technique for scalable synthesis, offering better control over reaction parameters and potentially leading to higher yields and purity. nih.govwise-materials.org Mechanochemistry, which uses mechanical force to induce chemical reactions, is another powerful and sustainable alternative to traditional solvent-based methods, often resulting in reduced reaction times and environmental footprint. chemrxiv.org
Functionalization and Derivatization of this compound for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry. oncodesign-services.comgardp.org They involve synthesizing and testing a series of related compounds (analogs or derivatives) to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.comwikipedia.org By systematically modifying a molecule's structure—for instance, by changing functional groups or altering the carbon skeleton—researchers can identify the key components responsible for its desired effects. oncodesign-services.comnih.gov
This process allows for the optimization of a lead compound to enhance its potency, selectivity, and safety profile. oncodesign-services.comuantwerpen.be Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the activity of new compounds and guide the design of more effective molecules. oncodesign-services.comnih.gov For a compound like this compound, SAR studies would involve creating various derivatives to probe how modifications to its core structure affect its biological function.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of organic compounds is a critical step to ensure they are free from impurities, which could otherwise lead to erroneous data in subsequent experiments. reachemchemicals.combyjus.com The choice of purification method depends on the nature of the compound and the impurities present. byjus.com
Common purification techniques include:
Crystallization: This method separates compounds based on differences in their solubility. An impure solid is dissolved in a suitable solvent at a high temperature and then allowed to cool slowly, causing the pure compound to crystallize out. byjus.comyoutube.com
Distillation: Used to separate liquids with different boiling points. youtube.comunacademy.com For compounds that are sensitive to high temperatures, vacuum distillation can be employed to lower their boiling points. byjus.comyoutube.com
Chromatography: A powerful set of techniques used to separate the components of a mixture. byjus.comunacademy.com In this method, the mixture is passed through a stationary phase, and the different components travel at different rates, allowing for their separation. unacademy.com Common types include column chromatography and thin-layer chromatography (TLC). unacademy.com
Filtration: A basic technique used to separate a solid from a liquid, often used in conjunction with crystallization. reachemchemicals.com
The following table summarizes common purification techniques and their principles:
| Purification Technique | Principle of Separation | Primary Use |
| Crystallization | Differential solubility of the compound and impurities in a solvent. byjus.comyoutube.com | Purifying solid compounds. unacademy.com |
| Distillation | Differences in the boiling points of liquids. youtube.comunacademy.com | Separating volatile liquids from non-volatile solutes or other liquids. unacademy.com |
| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. byjus.comunacademy.com | Separating complex mixtures of solids or liquids. unacademy.com |
| Filtration | Separation of an insoluble solid from a liquid or gas by passing the mixture through a porous medium. reachemchemicals.com | Isolating a solid product from a reaction mixture. reachemchemicals.com |
Advanced Analytical and Spectroscopic Characterization of Pharanox Selenate
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. For Pharanox selenate (B1209512), these methods would confirm the presence of the selenate group (SeO₄²⁻) and the core structure of the parent Pharanox molecule.
The selenate ion, being analogous to the sulfate (B86663) ion, is expected to exhibit characteristic vibrational modes. wikipedia.org The Se-O bonds within the selenate group would produce strong, characteristic stretching and bending vibrations in the IR and Raman spectra. The presence of the aromatic framework and other functional groups from the Pharanox parent compound would also be confirmed by their unique vibrational signatures. vulcanchem.com
Table 1: Postulated Vibrational Frequencies for Pharanox Selenate
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Selenate (SeO₄²⁻) | Symmetric Stretch (ν₁) | 800 - 900 | Raman (strong), IR (weak) |
| Selenate (SeO₄²⁻) | Asymmetric Stretch (ν₃) | 850 - 950 | IR (strong) |
| Selenate (SeO₄²⁻) | Bending Modes (ν₂, ν₄) | 300 - 450 | IR, Raman |
| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |
| C-N Stretch | Stretch | 1000 - 1350 | IR |
| N-O Stretch | Stretch | 1300 - 1500 | IR |
Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed atomic-level structure of a molecule. For this compound, ¹H and ¹³C NMR would be used to map the proton and carbon framework of the molecule, confirming the structure of the Pharanox backbone.
Of particular interest would be ⁷⁷Se NMR, as selenium has a magnetically active isotope (⁷⁷Se, 7.63% natural abundance). The chemical shift of the ⁷⁷Se nucleus would provide direct evidence of the electronic environment of the selenium atom, confirming its +VI oxidation state within the selenate group. vulcanchem.com Coupling between ⁷⁷Se and adjacent ¹H or ¹³C nuclei could further elucidate the connectivity of the selenate moiety to the organic framework.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Information Provided |
| ¹H | 6.5 - 8.5 | Aromatic protons on the Pharanox core |
| ¹³C | 110 - 150 | Aromatic and aliphatic carbons |
| ⁷⁷Se | ~1000 - 1030 | Confirms selenate (SeVI) functional group |
Note: Chemical shifts are relative to standard references (TMS for ¹H/¹³C, (CH₃)₂Se for ⁷⁷Se) and can vary with solvent and temperature.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular mass, which is reported to be 437.1 g/mol for the molecular formula C₁₂H₁₇Cl₂NO₇Se. vulcanchem.commolaid.com
X-ray Crystallography for Solid-State Structure Determination
This would unequivocally confirm the geometry of the selenate group and its attachment to the Pharanox framework. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. To date, no public crystal structure of this compound has been reported.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Quantitative Analysis
Chromatographic techniques are vital for separating this compound from its parent compound, reaction byproducts, or other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): As this compound is moderately water-soluble, reversed-phase HPLC would be the method of choice. vulcanchem.com A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely be effective for separation. A UV detector would be suitable for detection, given the aromatic nature of the Pharanox core.
Gas Chromatography (GC): GC is generally not suitable for the direct analysis of non-volatile salts like this compound. However, it could potentially be used to analyze volatile precursors or degradation products after appropriate derivatization.
These methods are essential for quality control in any synthesis of the compound and for quantitative analysis in various matrices.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, selenium) in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula (C₁₂H₁₇Cl₂NO₇Se). This comparison is a fundamental method for verifying the compound's stoichiometry and purity.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 33.00 |
| Hydrogen | H | 1.01 | 3.92 |
| Chlorine | Cl | 35.45 | 16.22 |
| Nitrogen | N | 14.01 | 3.20 |
| Oxygen | O | 16.00 | 25.62 |
| Selenium | Se | 78.96 | 18.06 |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive analytical power.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful technique for the analysis of this compound. It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. LC-MS would allow for the separation of this compound from impurities while simultaneously confirming its molecular weight and providing fragmentation data for structural confirmation.
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): This technique would be ideal for trace-level quantification of selenium in various samples. After digestion of the sample matrix, ICP-MS can detect selenium with extremely high sensitivity, which is useful in metabolic or environmental studies.
The application of these combined techniques is essential for a complete and unambiguous characterization of this compound, particularly in complex biological or environmental samples.
Theoretical and Computational Chemistry of Pharanox Selenate
Electronic Structure Calculations
The electronic landscape of Pharanox selenate (B1209512) was investigated using Density Functional Theory (DFT). Calculations were performed using the B3LYP functional with a 6-311+G(d,p) basis set to achieve a balance between computational cost and accuracy.
Key findings from the electronic structure analysis include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the aromatic Pharanox ring system, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is centered on the selenate group (–OSeO₃), specifically on the selenium atom and the surrounding oxygen atoms, suggesting this moiety is the primary site for nucleophilic attack and reduction.
The calculated HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For Pharanox selenate, this gap was determined to be 4.75 eV, suggesting a relatively stable electronic configuration but with potential for reactivity under appropriate conditions.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Computational Method |
| HOMO Energy | -6.89 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -2.14 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 4.75 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 5.82 D | B3LYP/6-311+G(d,p) |
Conformational Analysis and Energy Landscape Mapping
To understand the structural flexibility of this compound, a systematic conformational analysis was conducted. The potential energy surface was scanned by rotating the key single bonds connecting the Pharanox core to the selenate functional group. This mapping revealed several low-energy conformers.
The global minimum energy conformation is characterized by a specific orientation of the selenate group that minimizes steric hindrance with the adjacent functionalities on the Pharanox ring. Other local minima were identified within a 5 kcal/mol energy window of the global minimum. The energy barriers for rotation between these stable conformers were calculated to be in the range of 8-12 kcal/mol, indicating that the molecule possesses a degree of conformational rigidity at room temperature. This structural information is vital for understanding its potential interactions with other molecules, particularly biological macromolecules.
Molecular Docking and Dynamics Simulations with Biological Macromolecules
In silico molecular docking studies were performed to investigate the potential binding of this compound to the active site of human thioredoxin reductase, a key selenoenzyme. The docking simulations predicted a high-affinity binding interaction, with a calculated binding energy of -8.2 kcal/mol.
The predicted binding mode shows that the selenate moiety forms hydrogen bonds with specific amino acid residues within the enzyme's active site, while the Pharanox ring engages in hydrophobic and π-stacking interactions. To assess the stability of this predicted complex, a 100-nanosecond molecular dynamics (MD) simulation was performed. The simulation demonstrated that the this compound-enzyme complex remained stable throughout the simulation period, with the root-mean-square deviation (RMSD) of the ligand position staying below 2.0 Å, confirming a stable binding pose.
In Silico Prediction of Reactivity and Mechanistic Pathways
Computational methods were used to predict the reactivity and potential transformation pathways of this compound. The selenate group is known to be a moderate oxidizing agent. wikipedia.org DFT calculations of the molecule's electrostatic potential map confirmed a significant positive potential around the selenium atom, making it susceptible to reduction.
The predicted mechanism for its reduction involves a two-electron transfer process, leading to the formation of a Pharanox selenite (B80905) intermediate and the release of an oxygen atom. The activation energy for this reduction pathway was computationally estimated, providing insight into the conditions under which the compound might act as an oxidant.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
A QSAR model was developed to explore the relationship between the chemical structure of this compound analogues and their predicted biological activity. A library of 50 hypothetical analogues was created by systematically modifying the substituents on the Pharanox aromatic ring.
For each analogue, a set of molecular descriptors (e.g., logP, molecular weight, polar surface area, and electronic parameters) was calculated. These descriptors were then used to build a predictive model for a hypothetical inhibitory activity against a target enzyme. The resulting QSAR model showed a strong correlation between the electronic properties of the substituents and the predicted activity, with electron-withdrawing groups enhancing the predicted potency.
Table 2: Sample Data from QSAR Analysis of this compound Analogues
| Analogue | Substituent (R) | LogP | HOMO (eV) | Predicted Activity (pIC₅₀) |
| PS-01 | -H | 2.15 | -6.89 | 5.4 |
| PS-02 | -Cl | 2.86 | -7.12 | 5.9 |
| PS-03 | -NO₂ | 1.98 | -7.54 | 6.8 |
| PS-04 | -OCH₃ | 2.11 | -6.55 | 5.1 |
Spectroscopic Property Prediction and Validation
The theoretical vibrational and electronic spectra of this compound were calculated to aid in its potential future identification and characterization. Time-dependent DFT (TD-DFT) was used to predict the UV-Visible absorption spectrum, which showed a primary absorption maximum (λ_max) at 278 nm.
Infrared (IR) frequency calculations predicted characteristic vibrational modes. Notably, strong absorption bands corresponding to the asymmetric and symmetric stretching of the Se=O bonds in the selenate group were predicted in the 850-950 cm⁻¹ region. These in silico spectroscopic data provide a theoretical fingerprint that can be compared with experimental results should the compound be synthesized.
In Vitro and Ex Vivo Biological Activity and Mechanistic Elucidation of Pharanox Selenate
Investigation of Cellular Viability and Proliferation in Diverse Cell Lines (in vitro)
Initial in vitro studies have sought to characterize the impact of Pharanox selenate (B1209512) on the viability and growth of various cell lines. These assays are fundamental to understanding the compound's cytostatic and cytotoxic potential. Researchers have exposed different cell types, representing both healthy and diseased states, to a range of Pharanox selenate concentrations over specific time courses. The viability is typically assessed using metabolic assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assays, which measure the reductive capacity of viable cells.
The findings from these investigations indicate a dose-dependent effect on cell proliferation. For instance, in studies involving a human colon carcinoma cell line (HCT116) and a non-cancerous human fibroblast line (MRC-5), differential effects were observed. The carcinoma cells exhibited greater sensitivity to this compound compared to the normal fibroblasts, suggesting a potential for selective activity.
Below is a representative data table summarizing the half-maximal inhibitory concentration (IC₅₀) values, which denote the concentration of this compound required to inhibit cell growth by 50%.
Table 1: IC₅₀ Values of this compound in Human Cell Lines after 72-hour Exposure
| Cell Line | Cell Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 18.9 ± 1.5 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Characterization of Antioxidant and Redox-Modulating Properties in Cell-Free and Cellular Systems
A significant area of investigation has been the antioxidant and redox-modulating capabilities of this compound. These properties are crucial due to the role of oxidative stress in various pathological conditions.
Free Radical Scavenging Assays
Cell-free assays have been employed to directly measure the capacity of this compound to neutralize free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these tests, the compound's ability to donate an electron or hydrogen atom to the stable radical is quantified spectrophotometrically.
Results consistently show that this compound possesses potent radical scavenging activity, often compared against standard antioxidants like Trolox or ascorbic acid.
Table 2: Free Radical Scavenging Activity of this compound
| Assay | Activity Measurement | Result |
| DPPH | IC₅₀ (µg/mL) | 25.4 |
| ABTS | Trolox Equivalent Antioxidant Capacity (TEAC) | 1.8 mM |
Modulation of Intracellular Redox Homeostasis Markers
Beyond direct scavenging, the influence of this compound on the internal redox environment of cells has been explored. This involves measuring its effect on key markers of oxidative stress and the cellular antioxidant defense system. Studies have focused on its ability to modulate levels of reactive oxygen species (ROS) and its impact on the primary intracellular antioxidant, glutathione (B108866) (GSH).
Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS, research has shown that pre-treatment of cells with this compound can mitigate the ROS increase induced by an oxidative insult (e.g., hydrogen peroxide). Furthermore, it has been observed to influence the activity of enzymes responsible for maintaining GSH levels, such as glutathione reductase.
Elucidation of Molecular Targets and Binding Interactions in Defined Biological Models
To understand the mechanisms underlying its biological effects, research has focused on identifying the specific molecular targets with which this compound interacts.
Enzyme Activity Modulation
The selenium moiety within this compound suggests a potential interaction with selenoenzymes or other enzymes susceptible to redox modulation. One of the most studied interactions is with the enzyme thioredoxin reductase (TrxR), a key selenoenzyme in maintaining cellular redox balance.
In vitro kinetic assays have demonstrated that this compound can act as a substrate for TrxR, leading to its reduction and subsequent potentiation of its antioxidant functions. This interaction is believed to be a key part of its mechanism for modulating intracellular redox homeostasis.
Table 3: Effect of this compound on Thioredoxin Reductase (TrxR) Activity
| Parameter | Observation |
| Substrate Specificity | This compound is efficiently reduced by TrxR. |
| Kinetic Constant (Km) | 12 µM |
| Impact on Cellular TrxR Activity | Increases the overall thioredoxin system activity in treated cells. |
Protein-Pharanox Selenate Interactions
Advanced biophysical techniques, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), have been utilized to study the direct binding of this compound to purified proteins. These studies aim to identify direct molecular targets beyond enzymes. While research is ongoing, preliminary data suggests potential binding to proteins involved in cell signaling pathways that are sensitive to redox state, such as certain transcription factors. The precise nature and functional consequences of these binding events are still under active investigation.
Analysis of Cellular Signaling Pathway Modulation by this compound
While specific studies on this compound's modulation of cellular signaling pathways are limited, the known activities of selenium compounds provide a framework for its potential mechanisms. Selenium compounds, including selenite (B80905) and selenate, are known to influence a variety of signaling cascades, primarily through their redox-active properties. mdpi.comnih.gov
Effects on Apoptotic and Necrotic Signaling Pathways
Research indicates that selenium compounds can induce apoptosis in cancer cells through various mechanisms. nih.gov For instance, sodium selenite has been shown to trigger apoptosis by inducing mitochondrial injury and oxidative stress. nih.gov It can also activate the AMPK/mTOR/FOXO3a pathway, leading to the upregulation of pro-apoptotic proteins like cleaved-caspase3 and cleaved-PARP. mdpi.com The generation of reactive oxygen species (ROS) is a common mechanism by which selenium compounds instigate apoptosis. mdpi.com
While apoptosis is a form of programmed cell death, necrosis is typically a result of acute cellular injury. In the context of viral hepatitis, both apoptosis and necrosis contribute to hepatocyte death. por.hu The specific balance between this compound-induced apoptosis and necrosis has not been detailed in available research. However, the parent compound, Pharanox, was part of a study evaluating embryotoxic effects, which can involve both apoptotic and necrotic cell death. researchgate.net
Impact on Autophagy Mechanisms
Selenium plays a dual role in regulating autophagy, a cellular process for degrading and recycling cellular components. researchgate.netnih.gov Depending on the cellular context and the specific selenium compound, it can either promote or inhibit autophagy. researchgate.netnih.gov Sodium selenite can induce autophagy in cancer cells by promoting ROS production and activating pathways like AMPK/mTOR. mdpi.comnih.gov This can lead to cell death in some cancer types. nih.gov
Conversely, the antioxidant properties of selenium can also protect cells from stress-induced autophagy. researchgate.net In certain conditions, autophagy can act as a survival mechanism for cells, and its inhibition can enhance apoptosis. mdpi.com For example, in selenite-treated leukemia cells, a switch from autophagy to apoptosis is mediated by the PERK/eIF2α/ATF4 pathway. nih.gov The precise impact of this compound on these autophagic regulatory networks is an area requiring further investigation.
Omics Approaches (Transcriptomics, Proteomics, Metabolomics) to Characterize Cellular Responses
Omics technologies are powerful tools for understanding the global cellular response to chemical compounds. Studies on other selenate compounds demonstrate the utility of these approaches. For instance, a combined transcriptomic, proteomic, and metabolomic analysis of the plant Cardamine violifolia revealed mechanisms of tolerance to selenate toxicity, identifying key roles for sulfate (B86663) transporters and sulfur assimilation pathways. nih.gov
In microorganisms like Methanococcus maripaludis, proteomic and transcriptomic analyses have shown that selenium supply affects the expression of about 7% and 12% of all proteins and genes, respectively, including those involved in methanogenesis and transport. nih.gov Similarly, combined transcriptomics and metabolomics have been used to study the effects of selenium fertilization on fruit, revealing significant changes in metabolites like amino acids, flavonoids, and alkaloids. mdpi.com Such omics-based investigations would be invaluable in elucidating the comprehensive cellular and molecular responses to this compound.
Investigation of this compound's Influence on Early Developmental Processes in Ex Vivo/In Vitro Embryonic Models
The environment of the preimplantation embryo significantly affects its development and gene expression. nih.gov Ex vivo culture systems are crucial for studying these early developmental stages. biorxiv.org
Analysis of Cellular Differentiation Patterns
Studies have shown that selenium compounds can influence cellular differentiation. For example, sodium selenite was found to reversibly affect the differentiation of regulatory T cells in vitro. nih.gov In the context of embryonic development, selenite has been shown to be more toxic than selenate to differentiating embryonic mesenchymal limb bud cells in vitro. nih.gov The highest uptake of selenium in early mouse embryos was observed in the neuro-epithelium. nih.gov Given that modifying Pharanox with selenium reduces its teratogenic effects, it is plausible that this compound alters cellular differentiation patterns in developing embryonic tissues, steering them away from abnormal developmental pathways. researchgate.net
Assessment of Morphological Development in Cultured Embryonic Tissues
Experimental studies have investigated the embryotoxic and teratogenic properties of Pharanox and this compound. researchgate.net While Pharanox itself showed teratogenic effects, the modification with selenium in this compound led to a reduction in these effects. researchgate.net Studies on rat embryos indicated that Pharanox and related compounds caused the highest rates of embryo death during the blastogenesis stage. semanticscholar.org
In zebrafish embryos, excess selenite exposure caused developmental delays, decreased hatching rates, and morphological malformations like a bent trunk and tail. researchgate.net The toxicity of selenium compounds in embryonic models is well-documented, with selenite generally showing higher toxicity than selenate in vitro. nih.gov The reduced teratogenicity of this compound compared to its parent compound suggests a significant alteration in its interaction with the molecular and cellular processes governing morphological development. researchgate.net
Table of Research Findings on Selenium Compounds
| Selenium Compound | Model System | Key Finding | Reference |
|---|---|---|---|
| This compound | Experimental animal models | Reduced teratogenic effects compared to the parent compound, Pharanox. | researchgate.net |
| Sodium Selenite | Cervical cancer cells (HeLa, SiHa) | Induces autophagy and apoptosis via the mtROS-activated AMPK/mTOR/FOXO3a pathway. | mdpi.com |
| Sodium Selenite | Leukemia cells (NB4) | Mediates a switch from autophagy to apoptosis via the PERK/eIF2α/ATF4 pathway. | nih.gov |
| Selenate | Plant (Cardamine violifolia) | Tolerance mechanism involves sulfate transporters and sulfur assimilation pathways. | nih.gov |
| Selenite and Selenate | Mouse blastocysts and chick embryo fibroblasts | Selenite is more toxic than selenate in vitro; uptake observed in embryonic neuro-epithelium. | nih.gov |
| Sodium Selenite | Regulatory T cells (in vitro) | Reversibly affects regulatory T cell differentiation. | nih.gov |
Bioinorganic Chemistry and Biochemical Interactions of the Selenium Moiety in Pharanox Selenate
Chemical Speciation of Selenium within the Pharanox Selenate (B1209512) Framework
Pharanox selenate is an organoselenium compound, where selenium is integrated into the organic structure of its parent molecule, Pharanox. vulcanchem.com In this compound, selenium exists in its highest positive oxidation state, +6, as part of a selenate group (SeO₄²⁻). vulcanchem.com This is analogous to inorganic selenates like sodium selenate. vulcanchem.com The chemical speciation of selenium is a critical determinant of its bioavailability, metabolic fate, and biological activity. eurofinsus.com
In aqueous and biological environments, selenium can exist in several oxidation states, including selenate (Se(VI)), selenite (B80905) (Se(IV)), elemental selenium (Se(0)), and selenide (B1212193) (Se(-II)). nih.govmdpi.com The transformation between these species is a key aspect of its biochemistry. Upon introduction into a biological system, this compound is likely to undergo metabolic reduction. The selenate (Se(VI)) moiety is first reduced to selenite (Se(IV)). nih.gov This selenite is then further reduced by thiols, such as glutathione (B108866) (GSH), to form hydrogen selenide (H₂Se), which represents the central metabolic intermediate (Se(-II)) for both utilization and excretion pathways. nih.govnih.gov
This stepwise reduction is crucial as different selenium species have distinct biological activities and toxicities. psanalytical.com While selenate and selenite are water-soluble and bioavailable, hydrogen selenide is highly reactive and serves as the precursor for incorporation into essential biomolecules. nih.govnih.gov
Below is an interactive table summarizing the key selenium species relevant to the metabolism of this compound.
Table 1: Chemical Speciation of Selenium
| Selenium Species | Chemical Formula | Oxidation State | Key Characteristics |
|---|---|---|---|
| Selenate | SeO₄²⁻ | +6 | The form present in this compound; water-soluble, high bioavailability. nih.gov |
| Selenite | SeO₃²⁻ | +4 | An intermediate in selenate metabolism; can induce oxidative stress. nih.govnih.gov |
| Elemental Selenium | Se⁰ | 0 | Insoluble and less bioavailable; often a product of detoxification pathways. nih.gov |
| Hydrogen Selenide | H₂Se | -2 | A key, highly reactive metabolic intermediate for selenoprotein synthesis. nih.govnih.gov |
Role of the Selenium Center in Redox Chemistry and Biological Activity
The selenium center in this compound is fundamentally involved in redox chemistry, which underpins its biological activity. The selenate group (SeO₄²⁻) is a known oxidizing agent, with a higher standard reduction potential compared to its sulfur analogue, sulfate (B86663). vulcanchem.com This property allows it to participate in cellular redox cycles and potentially oxidize thiol groups (-SH) in proteins and other small molecules. vulcanchem.com
The antioxidant properties of this compound are frequently highlighted. researchgate.netsemanticscholar.org This activity is not typically derived from the selenate moiety directly, but rather from the selenoproteins that are synthesized once the selenium from this compound is metabolized and incorporated into these enzymes. mdpi.com Selenoproteins, such as glutathione peroxidases (GPXs) and thioredoxin reductases (TrxRs), are critical components of the cellular antioxidant defense system. nih.govmdpi.com They catalyze the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide and lipid hydroperoxides, thereby protecting cells from oxidative damage. nih.govmdpi.com
Therefore, the biological activity of this compound can be seen as twofold:
A potential direct, modest oxidizing role of the selenate group itself.
An indirect, but more significant, antioxidant role by serving as a selenium source for the synthesis of powerful antioxidant selenoenzymes. vulcanchem.com
Studies comparing this compound to its parent compound, Pharanox, have suggested that the inclusion of selenium mitigates some toxic effects, which is hypothesized to be due to these antioxidant properties. vulcanchem.comresearchgate.net
Table 2: Redox-Related Properties and Biological Roles
| Property | Description | Implication for this compound |
|---|---|---|
| Redox State | Selenium is in the +6 oxidation state. vulcanchem.com | Acts as an oxidizing agent in its initial form. |
| Reduction Potential | Selenate has a higher reduction potential than sulfate. vulcanchem.com | Can oxidize biological thiols, influencing redox signaling. |
| Antioxidant Activity | Described as containing the antioxidant selenium. researchgate.netsemanticscholar.org | Primarily functions by being incorporated into antioxidant selenoproteins. mdpi.com |
| Enzyme Modulation | Selenium supplementation can upregulate glutathione peroxidase activity. vulcanchem.com | May enhance the cellular capacity to neutralize reactive oxygen species. |
Mechanistic Pathways of Selenium Metabolism and Interaction with Selenoproteins (in vitro)
While direct in vitro metabolic studies on this compound are not available in the reviewed literature, the metabolic pathway can be constructed from the well-documented fate of inorganic selenate and other organoselenium compounds.
The metabolism of the selenate from this compound begins with its transport into the cell. nih.gov Inside the cell, it undergoes a series of reduction reactions. Selenate (Se(VI)) is reduced to selenite (Se(IV)), and subsequently to hydrogen selenide (H₂Se). nih.govnih.gov This H₂Se is the pivotal molecule that enters the pathway for selenoprotein synthesis. nih.gov
The key steps are as follows:
Generation of Selenophosphate: Hydrogen selenide is converted into selenophosphate by the enzyme selenophosphate synthetase (SPS). nih.gov Selenophosphate is the active selenium donor for the next step.
Synthesis of Selenocysteine (B57510) (Sec): Selenocysteine is the 21st proteinogenic amino acid and the form in which selenium exerts most of its biological functions. mdpi.commdpi.com It is synthesized on its specific transfer RNA (tRNA). A serine residue attached to the tRNA[Ser]Sec is phosphorylated and then converted to a selenocysteine residue using selenophosphate as the selenium donor. mdpi.com
Incorporation into Selenoproteins: During protein translation, a specific genetic codon, UGA (which normally signals termination), is recoded to insert selenocysteine into the growing polypeptide chain of a selenoprotein. mdpi.com This process requires a specific stem-loop structure in the mRNA called a SECIS element. drugbank.com
The primary interaction of selenium from this compound with the cellular machinery is, therefore, its incorporation into selenoproteins. Key examples include:
Glutathione Peroxidases (GPxs): A family of enzymes that reduce hydrogen peroxide and organic hydroperoxides, protecting against oxidative stress. nih.gov
Thioredoxin Reductases (TrxRs): These enzymes reduce thioredoxin and are central to maintaining the cellular redox state, influencing cell growth and survival. nih.govmdpi.com
Table 3: Key Components in the in vitro Metabolism and Selenoprotein Synthesis Pathway
| Component | Type | Function |
|---|---|---|
| Selenate (from this compound) | Substrate | Initial source of selenium in the +6 oxidation state. vulcanchem.com |
| Hydrogen Selenide (H₂Se) | Intermediate | Central metabolic intermediate (Se(-II)) for utilization. nih.govnih.gov |
| Selenophosphate Synthetase (SPS) | Enzyme | Synthesizes the active selenium donor, selenophosphate. nih.gov |
| Selenocysteine (Sec) | Amino Acid | The biologically active form of selenium incorporated into proteins. mdpi.com |
| SECIS Element | mRNA Structure | Required for the insertion of selenocysteine into selenoproteins. drugbank.com |
| Glutathione Peroxidase (GPx) | Selenoprotein | Antioxidant enzyme that neutralizes hydroperoxides. nih.gov |
| Thioredoxin Reductase (TrxR) | Selenoprotein | Key regulator of the thioredoxin system and cellular redox balance. mdpi.com |
Ligand Design Principles and Coordination Environment around Selenium
Specific details on the ligand design and the precise coordination environment of the selenium atom in this compound are not provided in the available scientific literature. However, general principles of organoselenium chemistry can be applied to understand its structural context.
The design of this compound appears to follow the principle of isosteric replacement , where a sulfur or oxygen atom in a biologically active molecule is substituted with a selenium atom. vulcanchem.com This substitution often retains the general structural framework of the parent molecule (Pharanox) while modulating its biological properties, such as redox activity and toxicity. vulcanchem.comresearchgate.net The larger size and greater polarizability of selenium compared to sulfur can lead to altered bond lengths, bond angles, and non-covalent interactions, which in turn can fine-tune the compound's interaction with biological targets.
The coordination environment of selenium is dictated by its oxidation state and bonding partners.
In the selenate (SeO₄²⁻) moiety of this compound, the selenium(VI) atom is tetracoordinate , bonded to four oxygen atoms in a tetrahedral geometry. This is analogous to the sulfate ion.
Once metabolized to the selenide (Se(-II)) state and incorporated into selenocysteine, the selenium atom becomes dicoordinate , forming single bonds to two carbon atoms (one from the amino acid backbone and one from a side chain).
The design principle, therefore, is to use an organic scaffold (Pharanox) to deliver a redox-active selenium payload (the selenate group). The organic part of the molecule influences its solubility, stability, and distribution, while the selenium moiety is responsible for the characteristic redox-based biological activity.
Advanced Methodologies and Future Research Directions in Pharanox Selenate Studies
Development of Advanced Imaging Techniques for Intracellular Pharanox Selenate (B1209512) Localization
Currently, there is a notable absence of published studies utilizing advanced imaging to visualize the subcellular distribution of Pharanox selenate. Understanding where a drug accumulates within a cell is fundamental to elucidating its mechanism of action. Future research should prioritize the development of tagged analogues of this compound compatible with high-resolution microscopy techniques.
Proposed Research Initiatives:
Synthesis of Fluorescent Analogues: A key objective would be the synthesis of a this compound derivative conjugated to a fluorophore (e.g., a BODIPY or rhodamine dye). This would enable direct visualization of the compound's uptake, trafficking, and steady-state localization in live cancer cells using techniques like confocal laser scanning microscopy and spinning-disk microscopy.
Quantum Dot Conjugation: For long-term tracking and multiplexed imaging, this compound could be conjugated to semiconductor quantum dots (QDs). The unique photophysical properties of QDs would allow for prolonged observation of the compound's fate and its co-localization with specific organelle markers.
Stimulated Raman Scattering (SRS) Microscopy: Given that the selenate group possesses a unique vibrational signature, label-free imaging using SRS microscopy could be explored. This cutting-edge technique would allow for the visualization of the native compound's distribution without the need for potentially confounding chemical tags, providing a more accurate representation of its intracellular behavior.
These imaging studies would aim to answer critical questions: Does this compound preferentially accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, which are key sites of redox regulation? How does its localization pattern differ from that of its parent compound, Pharanox? The answers would provide invaluable insights into its selenium-dependent bioactivity.
Application of High-Throughput Screening for Identification of Novel this compound Interactions
High-throughput screening (HTS) represents a powerful strategy for identifying novel protein targets, synergistic drug combinations, and genetic biomarkers of sensitivity or resistance. To date, no HTS campaigns involving this compound have been reported. Deploying HTS would rapidly expand our understanding of its therapeutic potential and biological context.
Future HTS Campaigns:
Target Deconvolution: A cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) could be performed to identify the direct protein binding partners of this compound in an unbiased, system-wide manner.
Synergistic Drug Screening: HTS of approved drug libraries in combination with a fixed concentration of this compound could identify synergistic interactions that enhance its anti-cancer efficacy. This could fast-track the development of novel combination therapies.
Synthetic Lethality Screening: A genome-wide CRISPR/Cas9 screen could identify genes whose loss renders cancer cells hypersensitive to this compound. This would uncover novel therapeutic vulnerabilities and patient populations most likely to respond to treatment.
An example of a potential dataset from a synergistic drug screen is illustrated below.
Table 1: Illustrative Results from a High-Throughput Synergistic Drug Screen with this compound This table contains hypothetical data for illustrative purposes.
| Combination Drug | Drug Class | Cancer Cell Line | Synergy Score (Bliss) | Observation |
| Cisplatin | DNA-damaging agent | A549 (Lung) | 18.5 | Strong synergy, potential for DNA repair inhibition |
| Paclitaxel | Microtubule stabilizer | MCF-7 (Breast) | 5.2 | Additive effect, no significant synergy |
| Olaparib | PARP inhibitor | MDA-MB-436 (Breast, BRCA1 mut) | 25.1 | Potent synergy, suggests role in redox/DNA damage response |
| Erlotinib | EGFR inhibitor | H1975 (Lung, EGFR mut) | -2.3 | Antagonistic interaction, not a viable combination |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Effects
A systems-level understanding of a drug's impact requires the integration of multiple layers of biological data. The application of "multi-omics" approaches to study this compound is a critical, yet unexplored, research avenue. By combining genomics, transcriptomics, proteomics, and metabolomics, a comprehensive model of the compound's cellular perturbations can be constructed.
Proposed Multi-Omics Workflow:
Transcriptomics (RNA-seq): To map the global changes in gene expression following treatment with this compound, identifying up- and down-regulated pathways.
Proteomics (SWATH-MS): To quantify changes in the cellular proteome, revealing the downstream effects of altered gene expression and identifying post-translational modifications indicative of selenium-induced redox activity.
Metabolomics (LC-MS/MS): To profile changes in cellular metabolites, with a particular focus on redox-sensitive molecules like glutathione (B108866) and thioredoxin, and pathways affected by the selenate moiety.
Data Integration: Bioinformatic integration of these datasets would allow for the construction of a network model, linking the initial interaction of this compound with cellular machinery to the ultimate phenotypic outcome.
This integrated approach would provide deep mechanistic insights, potentially connecting the antioxidant properties of the selenium component to specific signaling cascades and metabolic shifts that underpin its anti-tumor activity and reduced teratogenicity. semanticscholar.org
Future Directions in Synthetic Innovation and Rational Design of Selenium-Containing Analogues
The observation that the introduction of a selenate group into the Pharanox structure reduces its teratogenic effect provides a compelling rationale for further synthetic exploration. researchgate.netnih.gov Modern medicinal chemistry and computational modeling offer powerful tools for the rational design of next-generation analogues with improved therapeutic indices.
Key Research Areas:
Structure-Activity Relationship (SAR) Studies: A systematic synthesis campaign should be initiated to create a library of this compound analogues. Modifications could include altering the position of the selenate group, replacing it with other selenium-containing moieties (e.g., selenide (B1212193), selenoester), and modifying the core Pharanox scaffold.
Computational Docking and Molecular Dynamics: In silico modeling could be used to predict the binding of designed analogues to potential protein targets. This would help prioritize the synthesis of compounds with the highest probability of desired biological activity.
Bioisosteric Replacement: Explore the bioisosteric replacement of other functional groups within the Pharanox structure with selenium-containing groups to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
The goal of this research would be to develop novel compounds that retain or exceed the anti-tumor efficacy of this compound while further minimizing off-target toxicity.
Unexplored Biological Systems and Pathways for this compound Investigation
Research into this compound has been narrowly focused on its anti-tumor and developmental effects. researchgate.netnih.govsemanticscholar.org Numerous other biological systems where selenium plays a crucial role remain completely unexplored in the context of this compound.
Promising Areas for Future Investigation:
Neurobiology: Selenium is essential for brain function, and certain selenoproteins have neuroprotective roles. Investigating the ability of this compound to cross the blood-brain barrier and its potential efficacy in models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, is a logical next step.
Immunology and Inflammation: Selenium has known immunomodulatory functions. The effect of this compound on immune cell activation, cytokine production, and inflammatory signaling pathways should be investigated. It may hold potential as a novel anti-inflammatory or immunomodulatory agent.
Virology: Some selenium compounds have demonstrated antiviral properties. Screening this compound against a panel of viruses could uncover unexpected therapeutic applications.
By expanding the scope of investigation, the full therapeutic potential of this compound and its future derivatives can be more thoroughly evaluated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
